molecular formula C13H18BrClFNO B1441800 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-25-6

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441800
CAS No.: 1219964-25-6
M. Wt: 338.64 g/mol
InChI Key: WLCLAKUPGFQUKF-UHFFFAOYSA-N
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Description

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a bromo-fluorophenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride typically involves a series of organic reactions. One common method includes the nucleophilic substitution reaction where 2-bromo-4-fluorophenol reacts with 2-chloroethylpiperidine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoroacetanilide: Another compound with a bromo-fluoro substitution on a phenyl ring.

    2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride: A closely related compound with similar structural features.

Uniqueness

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCLAKUPGFQUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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